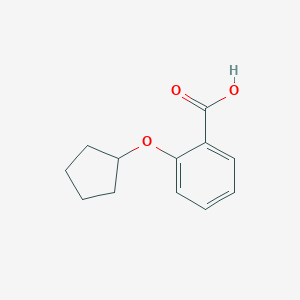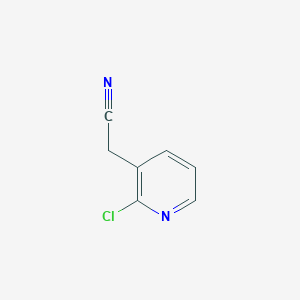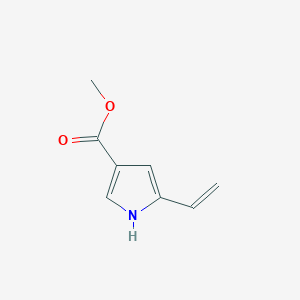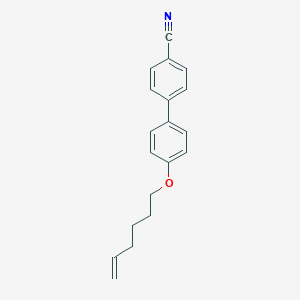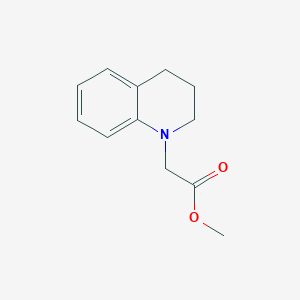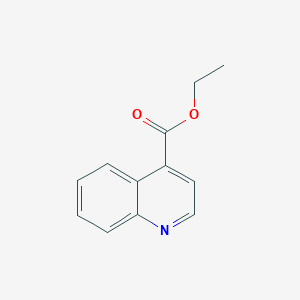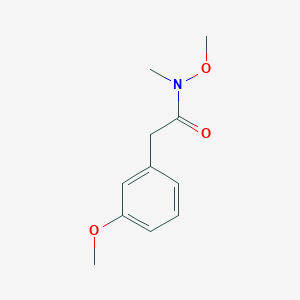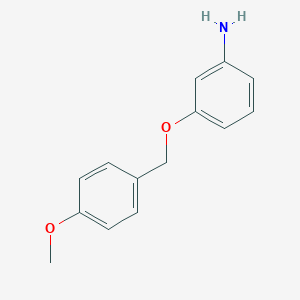
3-(4-Methoxy-benzyloxy)-phenylamine
説明
“3-(4-Methoxy-benzyloxy)-phenylamine” is a chemical compound with the molecular formula C22H23NO3 . It has a molecular weight of 349.43 . It is a yellow solid at room temperature .
Physical And Chemical Properties Analysis
“3-(4-Methoxy-benzyloxy)-phenylamine” is a yellow solid at room temperature . It has a molecular weight of 349.43 . The exact physical and chemical properties would depend on factors such as its purity and the conditions under which it is stored and handled.科学的研究の応用
Chemistry and Synthesis Applications
Compounds like benzoxaboroles, which share structural similarities with "3-(4-Methoxy-benzyloxy)-phenylamine," have been extensively studied for their unique properties and applications in organic synthesis. Benzoxaboroles are derivatives of phenylboronic acids and have been recognized for their roles as building blocks and protecting groups in organic synthesis. Additionally, certain benzoxaboroles exhibit biological activity and are under clinical trials, highlighting their significance in medicinal chemistry and drug design (Adamczyk-Woźniak et al., 2009).
Biological Activity and Antimicrobial Applications
Another area of interest is the study of aromatic compounds' biodegradation, with Escherichia coli being used as a model system. Research has demonstrated E. coli's ability to metabolize various aromatic acids and amines, indicating potential applications in bioremediation and the understanding of microbial pathways in aromatic compound degradation (Díaz et al., 2001).
Antineoplastic and Pharmacological Significance
Investigations into novel synthetic compounds for antineoplastic purposes have uncovered a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones. These compounds have shown promising cytotoxic properties and potential as antineoplastic drug candidates. Their modes of action include apoptosis induction, generation of reactive oxygen species, and modulation of multi-drug resistance, emphasizing their importance in cancer research and therapy (Hossain et al., 2020).
Toxicity and Safety Profiles
Research on compounds related to "3-(4-Methoxy-benzyloxy)-phenylamine" has also focused on understanding their toxicity profiles. Studies on various species, including laboratory animals, have sought to elucidate the toxicological aspects and safety profiles of these compounds, contributing to the development of safer pharmaceuticals (Hardman et al., 1973).
特性
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJXUWGQYJSOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methoxy]aniline | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)



